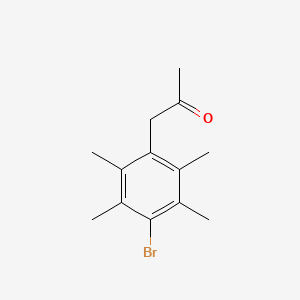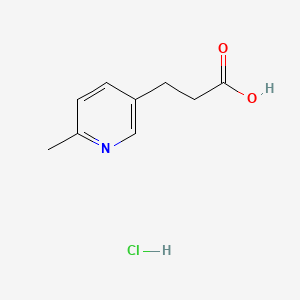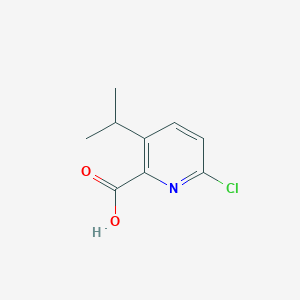
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a tetramethyloxolan substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Tetramethyloxolan Group: This step involves the alkylation of the cyclopropane ring with a tetramethyloxolan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thioesters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides, sulfoxides.
Aplicaciones Científicas De Investigación
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring can also participate in ring-opening reactions, which can further diversify the compound’s reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1-sulfonyl chloride: Lacks the tetramethyloxolan group, making it less sterically hindered and potentially more reactive.
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.
Uniqueness
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, tetramethyloxolan group, and sulfonyl chloride functionality. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H19ClO3S |
|---|---|
Peso molecular |
266.79 g/mol |
Nombre IUPAC |
1-(2,2,5,5-tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-9(2)7-8(10(3,4)15-9)11(5-6-11)16(12,13)14/h8H,5-7H2,1-4H3 |
Clave InChI |
HVOPXAXLWXOIES-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(O1)(C)C)C2(CC2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)

![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)




![3-Butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo](/img/structure/B13478267.png)


